碳酸氧化锆

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of zirconium carbonate oxide involves various chemical routes. One notable method is the controlled hydrolysis of zirconium carbonate, leading to the formation of zirconium hydroxide nanoparticles. These nanoparticles can subsequently undergo calcination to produce zirconium oxide (Southon, Bartlett, Woolfrey, & Ben-Nissan, 2002). Another approach is the solid-state reaction of ZrOCl2·8H2O with Na2CO3, which results in high-purity zirconium basic carbonate (ZBC), indicating a new method for preparing ZBC with high reactivity and even distribution (Huang Ke-long, 2012).

Molecular Structure Analysis

The molecular structure of zirconium carbonate oxide has been elucidated through various spectroscopic and analytical techniques. Studies show that zirconium complexes in ammonium zirconium carbonate solutions form monomeric zirconium carbonate complexes, with four carbonate ions coordinating bidentately to the zirconium ion. This speciation is crucial for developing high-performance zirconium complexes for industrial materials (Takasaki et al., 2015).

Chemical Reactions and Properties

Zirconium carbonate oxide participates in a variety of chemical reactions, demonstrating its versatility as a catalyst. For instance, it is effective in the synthesis of dimethyl carbonate from methanol and CO2, with its catalytic properties linked to the structural phases and the presence of acid-base sites on its surface (Tomishige, Ikeda, Sakaihori, & Fujimoto, 2000). Moreover, the interaction of zirconium carbonate with water and carbon dioxide influences its reactivity and the formation of various complexes, which is vital for its application in environmental and industrial processes (Balow et al., 2017).

Physical Properties Analysis

The physical properties of zirconium carbonate oxide, such as its surface morphology, crystallite size, and phase composition, are crucial for its application in material science. Zirconium oxide nanostructures, synthesized via hydrothermal routes, exhibit diverse morphologies and high purity, with a strong absorption peak indicating potential applications in optics and electronics (Kumari et al., 2009).

Chemical Properties Analysis

The chemical properties of zirconium carbonate oxide, including its interaction with other compounds and its role in catalysis, underscore its utility in various chemical processes. Its ability to form highly acidic or superacidic catalysts when modified with anions such as sulfate ions highlights its potential in catalyzing industrially significant reactions (Yadav & Nair, 1999).

科学研究应用

工业和海洋用途

锆,包括其氧化物形式,由于其合金化时的出色机械性能、优异的耐腐蚀性和卓越的抗疲劳性,在各种工业和海洋应用中受到高度重视。二氧化锆(ZrO2),也称为氧化锆,用作韧性陶瓷的基材,适用于纤维增强和多种陶瓷制造技术。由于具有优异的耐腐蚀辐射性能,其合金在核反应堆中尤为重要,用作燃料包壳和导管等堆芯材料。这种利用突出了锆在增强暴露于极端环境中的材料的耐久性和可靠性方面的作用(V. Kalavathi和R. Bhuyan,2019)。

牙科生物材料

氧化锆陶瓷由于其良好的机械和化学性能,已成为牙科和种植牙领域的领先生物材料。氧化锆的生物相容性通过体内和体外研究得到证实,支持其在牙科修复中的应用,包括固定局部义齿和种植体基台。牙科材料技术这一进步反映了氧化锆改善牙科修复的美容和功能效果的潜力(Ramesh Bhat等人,2012)。

水处理和吸附

锆基吸附剂因其通过吸附各种污染物对水进行净化脱污的能力而被广泛研究。这些吸附剂因其在吸附过程中至关重要的形态、结构和化学性质而受到赞扬。锆基吸附剂在去除无机污染物(以及在较小程度上去除有机污染物)方面的多功能性和效率,以及它们的无毒性和可重复使用性,强调了它们在环境应用中的潜力(S. Sonal和B. Mishra,2021)。

用于环境应用的光催化

二氧化锆的性质,如热稳定性和耐化学性,使其成为光催化水处理的有吸引力的候选者。尽管其宽带隙能量限制了光吸收,但对ZrO2的改性显示出更高的光催化效率,有望在环境和能源应用中进一步发展。这一研究领域突出了正在探索的创新策略,以增强ZrO2在降解污染物和促进可持续水处理解决方案方面的有效性(Vandna Rani等人,2022)。

牙科修复和表面处理

在牙科修复中,氧化锆(氧化锆)为牙冠和牙桥提供了一种非金属替代品,将生物相容性与出色的机械和美学性能相结合。对氧化锆基陶瓷及其制造技术的研究仍在不断发展,重点是优化烧结条件和CAD/CAM技术以增强牙科修复体的性能。这些进展表明人们越来越关注提高由氧化锆制成的牙科修复体的功能性和耐用性(John Grech和E. Antunes,2019)。

未来方向

Zirconium oxide nanoparticles have received substantially increased attention in every field of life owing to their wide range of applications . They have potential applications in the domain of medicine and pharmacy such as anticancer, antibacterial, and antioxidant agents and tissue engineering . Future research will likely focus on exploring their physico-chemical properties using different synthetic pathways .

属性

CAS 编号 |

12671-00-0 |

|---|---|

产品名称 |

Zirconium carbonate oxide |

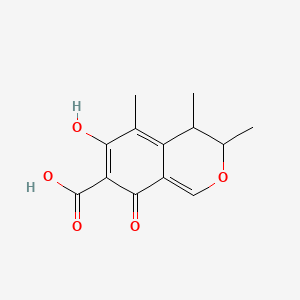

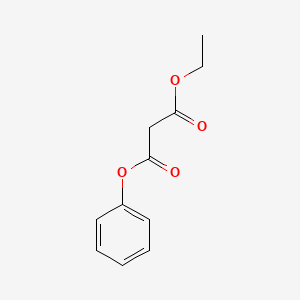

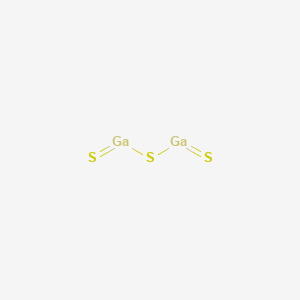

分子式 |

CO4Zr |

分子量 |

167.23 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。